molecular formula C13H18N4O2 B12261486 N-cyclopropyl-4-(3-methylpyrazin-2-yl)morpholine-2-carboxamide

N-cyclopropyl-4-(3-methylpyrazin-2-yl)morpholine-2-carboxamide

Cat. No.: B12261486
M. Wt: 262.31 g/mol
InChI Key: IXAFFXQVLSIOPH-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-(3-methylpyrazin-2-yl)morpholine-2-carboxamide is an organic compound that belongs to the class of heterocyclic compounds It features a morpholine ring substituted with a cyclopropyl group and a pyrazine moiety

Properties

Molecular Formula

C13H18N4O2

Molecular Weight

262.31 g/mol

IUPAC Name

N-cyclopropyl-4-(3-methylpyrazin-2-yl)morpholine-2-carboxamide

InChI

InChI=1S/C13H18N4O2/c1-9-12(15-5-4-14-9)17-6-7-19-11(8-17)13(18)16-10-2-3-10/h4-5,10-11H,2-3,6-8H2,1H3,(H,16,18)

InChI Key

IXAFFXQVLSIOPH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN=C1N2CCOC(C2)C(=O)NC3CC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-(3-methylpyrazin-2-yl)morpholine-2-carboxamide typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable cyclizing agent.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using reagents like diazomethane or cyclopropylcarbinol.

    Attachment of the Pyrazine Moiety: The pyrazine ring can be introduced through a nucleophilic substitution reaction, where a suitable pyrazine derivative reacts with the morpholine intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-(3-methylpyrazin-2-yl)morpholine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, where nucleophiles replace substituents on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

N-cyclopropyl-4-(3-methylpyrazin-2-yl)morpholine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Materials Science: It is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-(3-methylpyrazin-2-yl)morpholine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}benzamide
  • N-cyclopropyl-4-methyl-3-[1-(2-methylphenyl)phthalazin-6-yl]benzamide

Uniqueness

N-cyclopropyl-4-(3-methylpyrazin-2-yl)morpholine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a cyclopropyl group, pyrazine ring, and morpholine moiety makes it a versatile compound for various applications.

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